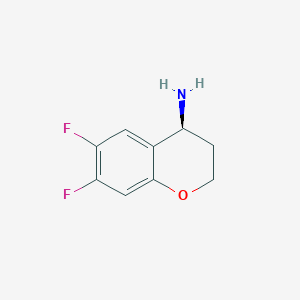

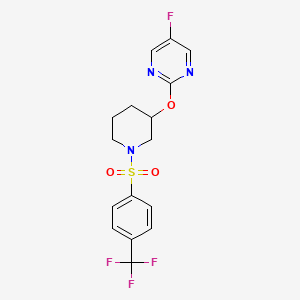

(S)-6,7-Difluorochroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

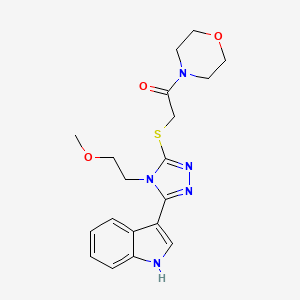

(S)-6,7-Difluorochroman-4-amine, also known as S-DFCA, is an important chemical compound used in a variety of scientific research applications. It is a chiral amine, meaning it has two mirror-image forms (enantiomers) that are non-superimposable. As a result, S-DFCA can be used to study the effects of chirality on biological processes. It is a versatile compound that has a wide range of applications in the laboratory, including drug synthesis, enzyme studies, and biochemistry.

科学的研究の応用

Catalyst Development for Amine Synthesis

One significant application of similar fluorinated compounds is in the development of catalysts for the synthesis of amines. Cobalt nanoparticles derived from a metal-organic framework (MOF) have shown broad effectiveness as reductive amination catalysts. These catalysts facilitate the synthesis of primary, secondary, tertiary, and N-methylamines by coupling carbonyl compounds (aldehydes and ketones) with ammonia, amines, or nitro compounds under scalable conditions. This advancement offers cost-effective access to a wide range of amines, amino acid derivatives, and complex drug targets (Jagadeesh et al., 2017).

Drug Development and Material Science

In the realm of drug development and material science, the manipulation of amines' physicochemical properties through fluorination is paramount. A practical, catalyst-free reductive trifluoroethylation reaction of free amines presents a method with remarkable functional group tolerance. This process uses trifluoroacetic acid as a stable and inexpensive fluorine source, providing access to medicinally relevant functionalized tertiary β-fluoroalkylamine cores. Such advancements are crucial for the synthesis of pharmaceuticals and materials with specific properties (Andrews et al., 2017).

Biobased Amines for Polymers

The search for sustainable materials has led to the exploration of biobased amines. These compounds serve as key monomers for the synthesis of polyamides, polyureas, and polyepoxides, which are increasingly important in various applications such as automotive, aerospace, and health. Despite the limited availability of natural amines, significant research efforts are directed toward synthesizing biobased primary and secondary amines from carbohydrates, terpenes, or oleochemical sources. This approach aims to develop materials with reduced environmental impact while maintaining or enhancing the performance characteristics of their petroleum-based counterparts (Froidevaux et al., 2016).

Photocatalysis in Organic Synthesis

Fluorinated compounds also play a crucial role in photocatalysis, particularly in organic synthesis. Graphene-based photocatalysts, for instance, have been developed for the reduction of nitro compounds to amines. This method is environmentally friendly and offers a potent strategy for synthesizing drugs, biologically active molecules, and polymers. The use of graphene derivatives in catalyst synthesis enhances the reduction rate of nitro compounds, showcasing the versatility and efficiency of these catalysts in producing a wide range of amines (Nasrollahzadeh et al., 2020).

特性

IUPAC Name |

(4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQOIXARHKVMLS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@H]1N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6,7-Difluorochroman-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2825935.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)

![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)